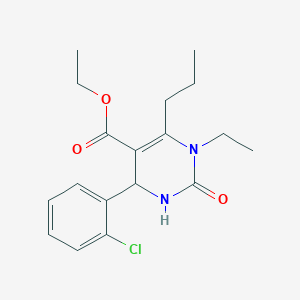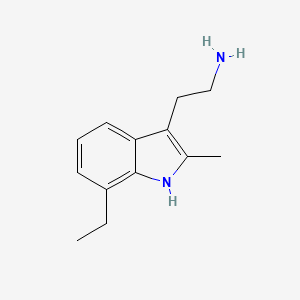![molecular formula C19H12ClFN4O2 B11512718 (4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11512718.png)
(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione is a complex organic compound that features a pyrazolidine-3,5-dione core with substituted phenyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzaldehyde, 4-fluorophenylhydrazine, and pyrazolidine-3,5-dione. The synthetic route may involve:
Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde with 4-fluorophenylhydrazine to form an intermediate hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization with pyrazolidine-3,5-dione under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar pyrazolidine-3,5-dione core but different substituents.
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.
Uniqueness
(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H12ClFN4O2 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-[(E)-[3-(4-fluorophenyl)pyrazol-4-ylidene]methyl]-3-hydroxy-1H-pyrazol-5-one |
InChI |
InChI=1S/C19H12ClFN4O2/c20-13-2-1-3-15(9-13)25-19(27)16(18(26)24-25)8-12-10-22-23-17(12)11-4-6-14(21)7-5-11/h1-10,27H,(H,24,26)/b12-8+ |
InChI Key |
SNOJOPQFZCWFMC-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)N2)/C=C/3\C=NN=C3C4=CC=C(C=C4)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)N2)C=C3C=NN=C3C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11512640.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B11512646.png)
![1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]-](/img/structure/B11512666.png)

![(3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11512670.png)
![2-{1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11512673.png)
![Ethyl 1,3-bis[(dimethylamino)methyl]-2-(4-nitrophenyl)indolizine-6-carboxylate](/img/structure/B11512683.png)

![(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11512688.png)
![7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11512693.png)
methanone](/img/structure/B11512696.png)
![3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11512699.png)
![4-[(2-Chloro-phenyl)-hydrazono]-5-methyl-2-phenylmethanesulfonyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11512700.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11512702.png)
